molecular formula C18H18N4O B5868038 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine

3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine

Cat. No. B5868038
M. Wt: 306.4 g/mol
InChI Key: DJWJMLJYWWBDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazoles, which have been extensively studied for their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to act by inhibiting key enzymes and pathways involved in the growth and proliferation of cancer cells, as well as in the inflammatory and immune responses. It has also been shown to disrupt the cell membrane of certain microbes, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the immune response. It has also been shown to have antifungal and antiviral activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine in lab experiments is its potential therapeutic applications. It has shown promising results in various in vitro and in vivo studies. However, one of the limitations is the lack of information on its toxicity and safety profile, which needs to be further investigated.

Future Directions

There are several future directions for the study of 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine. One direction is to investigate its potential use as a chemotherapeutic agent in the treatment of cancer. Another direction is to study its potential use as an anti-inflammatory and immunomodulatory agent. Further studies are also needed to investigate its safety and toxicity profile, as well as its pharmacokinetics and pharmacodynamics. Additionally, more research is needed to explore its potential use as an antifungal and antiviral agent.
Conclusion:
In conclusion, 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis method has been reported in the literature, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential in various fields.

Synthesis Methods

The synthesis of 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been reported in the literature. It involves the reaction of 4-methylbenzyl chloride with ethyl acetoacetate in the presence of sodium ethoxide to yield 3-(4-methylphenyl)-3-oxopropanoic acid ethyl ester. This intermediate is then reacted with phenylhydrazine in the presence of sodium acetate to yield the target compound.

Scientific Research Applications

3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been studied for its potential therapeutic applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. It has also been studied for its potential use as an antifungal and antiviral agent.

properties

IUPAC Name

1-[5-amino-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-13-7-10-15(11-8-13)17-20-18(19)22(21-17)16(23)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWJMLJYWWBDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.